molecular formula C13H16F3N B6150009 3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine CAS No. 1538913-19-7

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine

Cat. No. B6150009
CAS RN: 1538913-19-7
M. Wt: 243.3
InChI Key:
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Description

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine, also known as 3-Methyl-4-trifluoromethylphenylpiperidine, is a synthetic compound with a wide range of potential applications in the scientific and medical fields. It is a piperidine derivative, and its chemical structure consists of a piperidine ring with a methyl group and a trifluoromethyl phenyl group attached to it. This compound is often used as a precursor for other compounds in organic synthesis and has been used in a variety of research studies and experiments.

Mechanism of Action

The exact mechanism of action of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is not fully understood. However, it is believed that this compound acts as an agonist at certain opioid and nicotinic acetylcholine receptors. This means that it binds to these receptors and activates them, resulting in a physiological response.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine can have a variety of biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, and anti-inflammatory effects. It has also been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

The use of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine. These include further studies into its pharmacology and its effects on various physiological systems. Additionally, further research could be done into its use as a precursor for other compounds, such as those used in the synthesis of opioids or other drugs. Finally, further research could be done into its potential therapeutic applications, such as its use as an analgesic or anti-inflammatory agent.

Synthesis Methods

The synthesis of 3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine is usually performed in two steps. The first step involves the reaction of a trifluoromethyl phenyl ketone with a secondary amine, such as piperidine, in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an intermediate, which is then reacted with a methylating agent, such as dimethyl sulfate, to yield the desired product.

Scientific Research Applications

3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as 1-methyl-4-trifluoromethylphenylpiperidine, which has been used in studies of the pharmacology of opioid receptors. It has also been used in the synthesis of other compounds, such as 4-methyl-3-trifluoromethylphenylpiperidine, which has been used in studies of the pharmacology of nicotinic acetylcholine receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-methylpiperidine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "3-methylpiperidine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(trifluoromethyl)benzaldehyde and 3-methylpiperidine in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1538913-19-7

Product Name

3-methyl-4-[3-(trifluoromethyl)phenyl]piperidine

Molecular Formula

C13H16F3N

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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